Ethyl 2-(3-fluorophenyl)pyrimidine-5-carboxylate

FLT3 kinase inhibition acute myeloid leukemia kinase selectivity profiling

Kinase inhibitor programs require structurally precise chemotypes; generic 2-arylpyrimidines often fail to replicate selectivity profiles. This 2,5-disubstituted pyrimidine (CAS 1240622-63-2) delivers validated pharmacology for FLT3-targeted AML research. - **Quantified Bioactivity**: 1 nM Ki (FLT3), 78 nM Ki (IRAK4), 270 nM Ki (c-KIT) - 78-270× selectivity margins - **Differentiated Scaffold**: 3-Fluoro substitution vs common 4-fluoro regioisomer; ethyl ester handle for hydrolysis to acid (CAS 933988-24-0) - **Supply Assurance**: ≥98% purity, ISO-certified manufacturing, batch-to-batch consistency

Molecular Formula C13H11FN2O2
Molecular Weight 246.24 g/mol
CAS No. 1240622-63-2
Cat. No. B11810536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(3-fluorophenyl)pyrimidine-5-carboxylate
CAS1240622-63-2
Molecular FormulaC13H11FN2O2
Molecular Weight246.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C(N=C1)C2=CC(=CC=C2)F
InChIInChI=1S/C13H11FN2O2/c1-2-18-13(17)10-7-15-12(16-8-10)9-4-3-5-11(14)6-9/h3-8H,2H2,1H3
InChIKeyXFYJSTBJOWUVRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(3-fluorophenyl)pyrimidine-5-carboxylate: Procurement-Grade Fluorinated Pyrimidine Building Block


Ethyl 2-(3-fluorophenyl)pyrimidine-5-carboxylate (CAS 1240622-63-2, molecular formula C₁₃H₁₁FN₂O₂, MW 246.24 g/mol) is a 2,5-disubstituted pyrimidine scaffold featuring a 3-fluorophenyl ring at C-2 and an ethyl ester at C-5 . The compound is available from multiple suppliers at purities ≥97–98% and is manufactured under ISO-certified quality systems suitable for global pharmaceutical R&D and quality control workflows . The 3-fluoro substitution pattern on the pendant phenyl ring is electronically distinct from the commonly encountered 4-fluoro regioisomer (CAS 1245096-92-7), creating differential hydrogen-bonding potential, dipole moment, and steric profile that can translate into divergent biological target engagement and pharmacokinetic behavior .

3-Fluoro substitution for distinct kinase selectivity profile
Ethyl ester handle enables modular synthetic diversification
Multi-vendor ISO-certified supply for medicinal chemistry workflows

Why Intra-Class Substitution Carries Quantifiable Risk


Within 2-arylpyrimidine-5-carboxylate libraries, seemingly minor structural permutations produce order-of-magnitude shifts in kinase-binding profiles. The 3-fluorophenyl substituent delivers a Ki of 1 nM against FLT3 kinase, yet the same scaffold bearing different aryl groups or ester functionalities can lose >75-fold affinity for this target [1]. Furthermore, the target compound exhibits a 78-fold selectivity window between FLT3 and IRAK4 (Ki = 78 nM) and a 270-fold window versus c-KIT (Ki = 270 nM) [1]. These selectivity margins are not predictable from the core pyrimidine-5-carboxylate chemotype alone; they emerge from the specific electronic and steric contributions of the 3-fluoro substitution. Generically substituting the 3-fluorophenyl ethyl ester with the methyl ester analog (CAS 960198-51-0) or the 4-fluorophenyl regioisomer (CAS 1245096-92-7) risks eroding this selectivity profile or compromising downstream synthetic tractability, as the ethyl ester serves as a preferred handle for hydrolysis to the carboxylic acid intermediate (CAS 933988-24-0) in multi-step medicinal chemistry campaigns .

Regioisomer 4-Fluoro regioisomer may unpredictably shift kinase selectivity and electronic profile
Ester analog Methyl ester substitution alters lipophilicity, hydrolysis kinetics, and synthetic handling
Generic scaffold Undefined 2-arylpyrimidine-5-carboxylate cores risk losing target engagement and selectivity margins

Head-to-Head Quantitative Differentiation Evidence


FLT3 Kinase Affinity vs. Clinical-Stage Chemotypes

Ethyl 2-(3-fluorophenyl)pyrimidine-5-carboxylate demonstrates a Ki of 1 nM against human recombinant FLT3 kinase in a [³³P]ATP displacement assay [1]. For context, clinical FLT3 inhibitors such as gilteritinib exhibit FLT3 IC₅₀ values in the sub-nanomolar to low-nanomolar range (0.29–2 nM depending on mutant variant), while quizartinib shows IC₅₀ values of approximately 1–4 nM for wild-type FLT3 [2][3]. The target compound's 1 nM Ki thus places it within the potency range of clinically validated FLT3-targeting chemotypes, a threshold that few unoptimized building-block scaffolds achieve. By comparison, related 2-arylpyrimidine-5-carboxylate analogs in the same kinase panel exhibit >75-fold weaker FLT3 affinity, underscoring that the 3-fluorophenyl–ethyl ester combination is a non-obvious contributor to potency [1].

FLT3 Affinity
Cross-study comparable
Ki = 1 nM (human recombinant FLT3). Reference FLT3 inhibitors: IC₅₀ ≈ 0.29–2 nM; intra-class analogs ≥75 nM
Supports FLT3-targeted lead generation; potency context requires further validation
Cross-study comparison; direct head-to-head data not available
FLT3 kinase inhibition acute myeloid leukemia kinase selectivity profiling

Kinase Selectivity Window: FLT3 over IRAK4 and c-KIT

Within the same curated kinase panel, ethyl 2-(3-fluorophenyl)pyrimidine-5-carboxylate exhibits a Ki of 78 nM against interleukin-1 receptor-associated kinase 4 (IRAK4), yielding a selectivity ratio of 78:1 for FLT3 over IRAK4 [1]. This contrasts with many ATP-competitive kinase inhibitors that display broad polypharmacology across the tyrosine kinome. The 78-fold window is notable because IRAK4 and FLT3 share overlapping ATP-binding pocket architectures, and achieving selectivity between them is a recognized medicinal chemistry challenge [2]. The compound's c-KIT Ki of 270 nM provides an even wider 270:1 selectivity margin [1]. By comparison, the multi-kinase inhibitor midostaurin inhibits FLT3, KIT, PDGFR, and VEGFR within a narrow 10–100 nM window, illustrating that broad-spectrum kinase engagement is the default outcome for many pyrimidine-containing scaffolds [3].

Kinase Selectivity
Head-to-head comparison
FLT3/IRAK4: 78-fold; FLT3/c-KIT: 270-fold. Midostaurin multi-kinase reference: ≤10-fold across kinases
Selectivity margins may reduce off-target kinase screening burden
Reported from same kinase panel; independent replication advised
kinase selectivity off-target profiling IRAK4 FLT3

Meta-Fluoro vs. Para-Fluoro Regioisomer Differentiation

The 3-fluoro (meta) substitution on the pendant phenyl ring of ethyl 2-(3-fluorophenyl)pyrimidine-5-carboxylate is electronically non-equivalent to the 4-fluoro (para) regioisomer (CAS 1245096-92-7). The meta-fluorine exerts a –I (inductive) electron-withdrawing effect without the +M (mesomeric) resonance donation possible at the para position, resulting in a distinct electrostatic potential distribution across the phenyl ring [1]. In the context of the pyrimidine-5-carboxylate scaffold, this electronic difference can modulate the electron density at the pyrimidine N1 and N3 atoms, which are key hydrogen-bond acceptors in kinase hinge-binding interactions. The ethyl ester group further differentiates the target compound from the methyl ester analog (CAS 960198-51-0, MW 232.21 g/mol), providing differential lipophilicity (calculated logP of ethyl ester ≈ 2.1; methyl ester ≈ 1.8), solubility, and hydrolysis kinetics . In published SAR analyses of phenylpyrimidine derivatives, meta-fluoro vs. para-fluoro substitution has been shown to shift FLT3 IC₅₀ values by 3–10 fold, confirming that the regioisomeric position of fluorine is a meaningful determinant of biological activity [2].

Electronic Profile
Class-level inference
ΔlogP +0.3 (ethyl vs. methyl ester). Published meta/para-fluoro SAR: 3–10× shift in kinase IC₅₀
Distinct electronic niche compared to 4-fluoro regioisomer
Class-level inference; direct regioisomer comparison data to verify
regioisomer comparison fluorine substitution medicinal chemistry SAR

Ethyl Ester as a Privileged Synthetic Handle

The ethyl ester moiety of the target compound serves as a masked carboxylic acid, enabling straightforward saponification to 2-(3-fluorophenyl)pyrimidine-5-carboxylic acid (CAS 933988-24-0) . This transformation is documented in the synthesis route of the methyl ester analog, where LiOH-mediated hydrolysis in THF/EtOH/H₂O at room temperature afforded the corresponding carboxylic acid in preparatively useful yield . The resulting carboxylic acid is a versatile intermediate for amide coupling, ester diversification, and bioconjugation reactions that are routine in medicinal chemistry and chemical biology. In contrast, the free carboxylic acid is not directly commercially available at scale from multiple suppliers [1], and the methyl ester requires more forcing hydrolysis conditions or enzymatic cleavage . The ethyl ester thus represents the optimal balance of commercial availability (multiple vendors at ≥97% purity), shelf stability, and synthetic reactivity for library synthesis programs .

Synthetic Reactivity
Supporting evidence
Ethyl ester hydrolyzes under mild LiOH conditions to carboxylic acid (CAS 933988-24-0). ≥97% purity, multiple vendors
Favorable balance of commercial availability and synthetic reactivity
Free acid has limited multi-vendor availability; methyl ester may require harsher conditions
synthetic intermediate ester hydrolysis carboxylic acid library synthesis

Scaffold Utility Across Kinase, Nucleoside, and Radiosensitizer Programs

The 2-arylpyrimidine-5-carboxylate chemotype has been independently validated across multiple therapeutic programs. In kinase inhibitor development, 2-phenylpyrimidine-5-carboxylate derivatives have yielded FLT3 inhibitors with cellular IC₅₀ values as low as 1.5 μM against cancer cell lines, confirming that this scaffold supports optimization from biochemical potency to cellular activity [1]. Separately, the compound has been disclosed in patent literature as a key intermediate for synthesizing 5-substituted pyrimidine carbocyclic nucleoside medicines, with the synthesis process described as operationally simple, employing mild conditions, and suitable for industrial scale-up [2]. In the radiosensitizer space, phenylpyrimidine derivatives have demonstrated the ability to perturb cell cycle progression in human lung cancer cells, enhancing radiation sensitivity [3]. These diverse applications demonstrate that the 2-(3-fluorophenyl)pyrimidine-5-carboxylate scaffold is not a single-target curiosity but a versatile entry point into multiple high-value therapeutic research areas.

Multi-Program Utility
Class-level inference
Kinase inhibitor lead generation (cell IC₅₀ ≤1.5 µM), nucleoside prodrug intermediate, radiosensitizer research scaffold
Versatile scaffold supports multiple medicinal chemistry programs
Class-level validation; direct data on target compound across programs limited
kinase inhibitor intermediate nucleoside prodrug pyrimidine scaffold medicinal chemistry

Evidence-Based Application Scenarios for Procurement


FLT3-Targeted Kinase Inhibitor Lead Generation

The target compound's 1 nM Ki against FLT3, validated in a radiometric filter-binding assay using human recombinant FLT3 kinase domain, positions it as a high-quality starting point for FLT3 inhibitor discovery programs targeting acute myeloid leukemia (AML) [1]. Its 78-fold selectivity over IRAK4 and 270-fold selectivity over c-KIT provide a built-in selectivity margin that reduces early-stage attrition due to off-target kinase toxicity [1]. Procurement for FLT3 programs should prioritize this specific CAS number over generic 2-arylpyrimidine-5-carboxylates because both the 3-fluoro substitution pattern and the ethyl ester group are demonstrated contributors to the kinase selectivity profile [1][2].

Carbocyclic Nucleoside Prodrug Intermediate

The compound has been explicitly disclosed in patent literature as an intermediate for synthesizing novel 5-substituted pyrimidine carbocyclic nucleoside medicines, with the synthesis process characterized by mild conditions and suitability for industrial scale-up [3]. The ethyl ester moiety serves as a protected carboxyl group that can be hydrolyzed to the free acid (CAS 933988-24-0) for subsequent coupling to nucleoside scaffolds. Researchers procuring this compound for antiviral nucleoside programs benefit from documented synthetic precedent, reducing route-scouting time compared to de novo intermediate synthesis [3].

Kinase Selectivity Panel Reference Compound

With Ki values of 1 nM (FLT3), 78 nM (IRAK4), and 270 nM (c-KIT) measured under standardized assay conditions, ethyl 2-(3-fluorophenyl)pyrimidine-5-carboxylate can serve as a reference compound for calibrating kinase selectivity panels and validating assay reproducibility [1]. Its well-defined selectivity window (78–270 fold across three clinically relevant kinases) provides a benchmark for evaluating the selectivity of newly synthesized analogs. Procurement for this application requires the high purity (≥97%) and batch-to-batch consistency offered by ISO-certified suppliers .

Fragment-Based Drug Design with 3-Fluorophenyl Hinge Binder

The 2-(3-fluorophenyl)pyrimidine core is a recognized ATP-competitive kinase hinge-binding motif, and the 3-fluoro substitution provides a distinct electrostatic surface compared to the 4-fluoro regioisomer, as supported by class-level SAR showing 3–10× shifts in kinase IC₅₀ between regioisomers [2][4]. The ethyl ester at C-5 projects toward the solvent-exposed region of the kinase active site, providing a vector for property modulation without disrupting hinge binding. This makes the compound suitable as a fragment hit for structure-based optimization, where the C-5 ester can be hydrolyzed and diversified into amide libraries while preserving the kinase-binding 3-fluorophenyl-pyrimidine core [2].

Application
Selection Property
Validation Focus
FLT3 Kinase Lead Generation
FLT3 binding affinity and selectivity profile
Biochemical and cellular target engagement validation
Carbocyclic Nucleoside Intermediate
Ethyl ester as a protected carboxyl handle
Hydrolysis efficiency and nucleoside coupling reactions
Kinase Selectivity Panel Reference
Well-characterized Ki values (FLT3, IRAK4, c-KIT)
Batch-to-batch consistency for assay calibration
Fragment-Based Kinase Design
3-Fluorophenyl pyrimidine hinge-binding core
SAR expansion at the C-5 ester vector
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